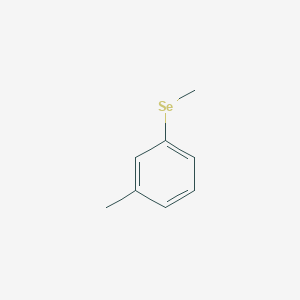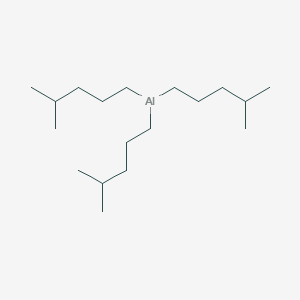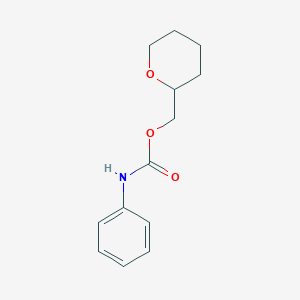
oxan-2-ylmethyl N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxan-2-ylmethyl N-phenylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their stability and versatility. This compound is known for its applications in organic synthesis, medicinal chemistry, and as a protecting group for amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxan-2-ylmethyl N-phenylcarbamate typically involves the reaction of oxan-2-ylmethanol with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows:
Oxan-2-ylmethanol+Phenyl isocyanate→Oxan-2-ylmethyl N-phenylcarbamate
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves phosgene-free methods due to the hazardous nature of phosgene. One common method is the reaction of amines with dimethyl carbonate in the presence of a catalyst. This method is environmentally friendly and provides high yields .
Análisis De Reacciones Químicas
Types of Reactions
Oxan-2-ylmethyl N-phenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form oxan-2-ylmethanol and phenylamine.
Oxidation: The compound can be oxidized to form corresponding oxan-2-ylmethyl carbamate derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Oxan-2-ylmethanol and phenylamine.
Oxidation: Oxan-2-ylmethyl carbamate derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxan-2-ylmethyl N-phenylcarbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of oxan-2-ylmethyl N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The compound’s carbamate group can form stable interactions with the enzyme, leading to prolonged inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-phenylcarbamate: Similar in structure but with a methyl group instead of the oxan-2-ylmethyl group.
Ethyl N-phenylcarbamate: Contains an ethyl group instead of the oxan-2-ylmethyl group.
Phenyl N-phenylcarbamate: Has a phenyl group in place of the oxan-2-ylmethyl group.
Uniqueness
Oxan-2-ylmethyl N-phenylcarbamate is unique due to the presence of the oxan-2-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This structural difference can influence its stability, solubility, and interaction with biological targets, making it a valuable compound in various applications .
Propiedades
Número CAS |
3357-45-7 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
oxan-2-ylmethyl N-phenylcarbamate |
InChI |
InChI=1S/C13H17NO3/c15-13(14-11-6-2-1-3-7-11)17-10-12-8-4-5-9-16-12/h1-3,6-7,12H,4-5,8-10H2,(H,14,15) |
Clave InChI |
RJRVQXYDLDHNDL-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)COC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




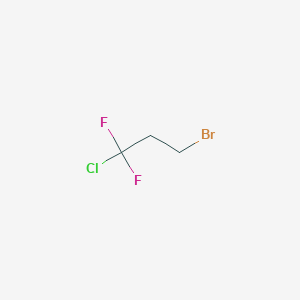
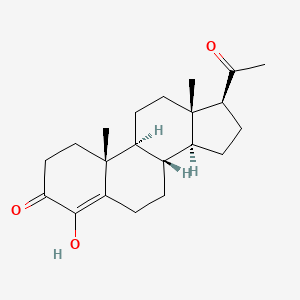
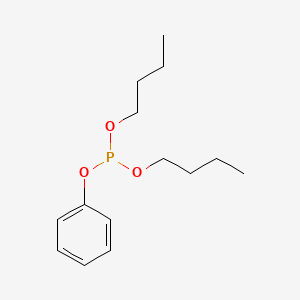
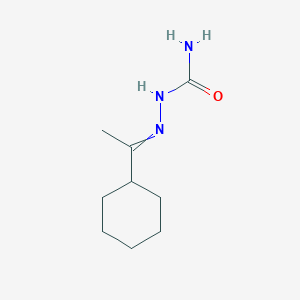
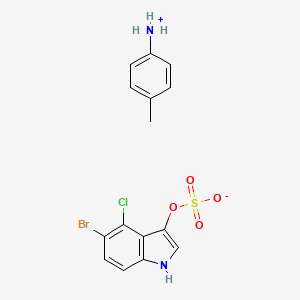

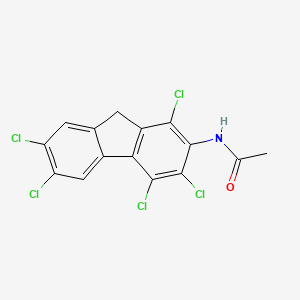

![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
